N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
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Overview
Description
N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl ring with dimethyl and dioxo substitutions, a hexafluoropropan-2-yl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with dimethyl and dioxo substitutions can be synthesized through the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetic anhydride.
Introduction of the Hexafluoropropan-2-yl Group: The hexafluoropropan-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable hexafluoropropane derivative.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly involving the hexafluoropropan-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-dimethyl-2,6-dioxocyclohexyl)-4-oxo-4-phenylbutanoic acid
- 3-acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1-phenylpentanedione-1,4
Uniqueness
N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct chemical properties such as increased lipophilicity and stability . This makes it particularly valuable in applications requiring enhanced membrane permeability or resistance to metabolic degradation .
Properties
IUPAC Name |
N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6NO3/c1-6(21)20-11(12(14,15)16,13(17,18)19)9-7(22)4-10(2,3)5-8(9)23/h9H,4-5H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJXULBKAFDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1C(=O)CC(CC1=O)(C)C)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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